molecular formula C20H12FN3O4 B2869860 (E)-2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)-N-(3-nitrophenyl)acrylamide CAS No. 314275-83-7

(E)-2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)-N-(3-nitrophenyl)acrylamide

Cat. No.: B2869860
CAS No.: 314275-83-7
M. Wt: 377.331
InChI Key: QSKHHMSWEOCIGS-GXDHUFHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)-N-(3-nitrophenyl)acrylamide is a synthetic small molecule featuring a linear β-phenyl-α,β-unsaturated carbonyl scaffold, a structure recognized for its potent inhibitory activity against various therapeutic targets . This compound is of significant interest in oncology research, particularly in the development of next-generation Epidermal Growth Factor Receptor (EGFR) inhibitors. EGFR is a well-validated target in cancer therapy, but the clinical efficacy of existing inhibitors is often limited by the emergence of resistance mutations, such as T790M and C797S . Compounds sharing this core chemical scaffold are designed to inhibit various forms of EGFR, including activating mutants and these resistant variants, positioning them as valuable tools for investigating mechanisms to overcome drug resistance in cancers like non-small cell lung carcinoma . The molecular structure incorporates key pharmacophoric elements: the acrylonitrile group can act as a Michael acceptor for potential covalent binding, the fluorophenyl moiety can enhance pharmacokinetic properties, and the nitrophenyl group contributes to the electron-deficient system crucial for bioactivity. Researchers can utilize this compound in cell-based assays to study its effects on cancer cell proliferation and in enzymatic assays to profile its inhibitory potency against a panel of kinase targets. Its potential application may also extend to other research areas, as similar 2-phenylacrylonitriles have been identified as ligands for the Aryl Hydrocarbon Receptor (AhR), a transcription factor implicated in breast cancer and immune regulation . Furthermore, analogs with the β-phenyl-α,β-unsaturated carbonyl scaffold have demonstrated significant activity as tyrosinase inhibitors, suggesting utility in dermatological research for conditions involving hyperpigmentation . This product is intended for research and further development purposes only. For Research Use Only. Not for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

(E)-2-cyano-3-[5-(4-fluorophenyl)furan-2-yl]-N-(3-nitrophenyl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12FN3O4/c21-15-6-4-13(5-7-15)19-9-8-18(28-19)10-14(12-22)20(25)23-16-2-1-3-17(11-16)24(26)27/h1-11H,(H,23,25)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSKHHMSWEOCIGS-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)C(=CC2=CC=C(O2)C3=CC=C(C=C3)F)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])NC(=O)/C(=C/C2=CC=C(O2)C3=CC=C(C=C3)F)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12FN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(E)-2-cyano-3-(5-(4-fluorophenyl)furan-2-yl)-N-(3-nitrophenyl)acrylamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.

The compound has the following chemical characteristics:

  • Molecular Formula : C20H17FN4O2
  • Molecular Weight : 364.37 g/mol
  • CAS Number : 893692-11-0

The biological activity of this compound is primarily attributed to its cyano and nitrophenyl groups, which can interact with various cellular components:

  • Covalent Bond Formation : The cyano group can form covalent bonds with nucleophilic sites in proteins, inhibiting enzymatic activity and disrupting normal cellular functions.
  • Reactive Oxygen Species Generation : The nitrophenyl group can induce oxidative stress by generating reactive oxygen species (ROS), leading to cellular damage and apoptosis, particularly in cancer cells .

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

  • Minimum Inhibitory Concentration (MIC) : Various derivatives of similar compounds have shown MIC values ranging from 0.22 to 0.25 μg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
  • Biofilm Inhibition : The compound demonstrates potential in inhibiting biofilm formation, which is crucial in treating persistent infections .

Anticancer Activity

The compound has been explored for its cytotoxic effects against several cancer cell lines:

  • Cell Viability Assays : IC50 values greater than 60 μM indicate low cytotoxicity in non-cancerous cells while exhibiting significant cell death in cancerous cells .
  • Mechanistic Insights : The inhibition of key enzymes involved in cancer cell proliferation has been noted, suggesting a dual mechanism involving both direct cytotoxicity and the disruption of cellular signaling pathways .

Study 1: Antimicrobial Evaluation

In a study evaluating the antimicrobial efficacy of related compounds, it was found that derivatives similar to this compound displayed potent activity against Gram-positive and Gram-negative bacteria. The results highlighted the importance of structural modifications on the antimicrobial potency .

Study 2: Anticancer Properties

A separate investigation focused on the anticancer properties of this compound revealed that it effectively induced apoptosis in various cancer cell lines through ROS-mediated pathways. The study concluded that the compound could serve as a lead for developing new anticancer agents .

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals distinct biological activities influenced by substituents:

Compound NameKey SubstituentMIC (µg/mL)Activity Type
Compound ANitro Group0.22Antimicrobial
Compound BMethyl Group0.50Anticancer
Compound CHydroxy Group0.40Antimicrobial

This table illustrates how variations in substituents can significantly affect both antimicrobial and anticancer activities.

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The table below compares the target compound with structurally related acrylamides:

Compound Name Substituents on Furan Amide Substituent Molecular Formula Molecular Weight (g/mol) Key Features
Target Compound 5-(4-Fluorophenyl) 3-Nitrophenyl C₂₁H₁₄FN₃O₄ 407.35 Electron-withdrawing nitro and fluoro groups enhance reactivity and potential bioactivity.
(2E)-3-[5-(2-Bromo-4-nitrophenyl)-2-furyl]-2-cyano-N-(3-methylphenyl)acrylamide 5-(2-Bromo-4-nitrophenyl) 3-Methylphenyl C₂₁H₁₄BrN₃O₄ 452.26 Bromine increases molecular weight and hydrophobicity; nitro group may improve target binding.
(E)-2-Cyano-N-(3-methylphenyl)-3-[5-(4-nitrophenyl)-2-furyl]acrylamide 5-(4-Nitrophenyl) 3-Methylphenyl C₂₁H₁₅N₃O₄ 397.36 Nitro group at para position on furan enhances polarity; methylphenyl may reduce metabolic clearance.
(2E)-N-(3-Chlorophenyl)-3-[5-(2-chlorophenyl)-2-furyl]acrylamide 5-(2-Chlorophenyl) 3-Chlorophenyl C₁₉H₁₃Cl₂NO₂ 370.22 Dual chloro substituents increase lipophilicity and potential membrane permeability.
(E)-2-Cyano-3-(5-(1,4-dimethoxynaphthalen-2-yl)furan-2-yl)-N-phenylacrylamide 5-(1,4-Dimethoxynaphthyl) Phenyl C₂₈H₂₂N₂O₄ 450.49 Bulky naphthyl group may enhance π-π stacking; methoxy groups improve solubility.

Key Differentiators of the Target Compound

Steric Effects : The absence of bulky substituents (e.g., naphthyl in ) may improve binding to shallow enzymatic pockets.

Metabolic Stability: Fluorine’s resistance to oxidation could prolong half-life compared to non-fluorinated analogs .

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